molecular formula C19H20N2O4S B2659668 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide CAS No. 1903218-28-9

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B2659668
CAS No.: 1903218-28-9
M. Wt: 372.44
InChI Key: VEIRXLSOMBSQRY-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidinone ring, a phenylethyl group, and a thiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-9-10-26-16(13)7-8-17(22)20-15(14-5-3-2-4-6-14)11-21-18(23)12-25-19(21)24/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIRXLSOMBSQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazolidinone ring, the introduction of the phenylethyl group, and the attachment of the thiophene moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring may interact with enzymes or receptors, modulating their activity. The phenylethyl group and thiophene moiety can contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxazolidinone ring, phenylethyl group, and thiophene moiety provide a versatile platform for further modifications and applications in various fields.

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide is a compound with significant potential in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O4SC_{19}H_{22}N_2O_4S with a molecular weight of approximately 378.45 g/mol. The compound features a complex structure that includes an oxazolidinone moiety, which is known for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₄S
Molecular Weight378.45 g/mol
IUPAC NameThis compound
CAS NumberNot available

The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor function, leading to various pharmacological effects. Research suggests that the oxazolidinone ring contributes to its ability to inhibit certain biological pathways associated with disease processes.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to be effective against Gram-positive bacteria by inhibiting protein synthesis.

Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The presence of the 3-methylthiophen moiety may enhance its efficacy by interacting with cellular signaling pathways involved in tumor growth.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates specific enzyme activities

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of oxazolidinone derivatives. The results indicated that compounds structurally related to this compound showed significant activity against resistant strains of bacteria .

Study 2: Cancer Cell Apoptosis

Another study focused on the anticancer properties of oxazolidinones. Researchers found that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in various cancer cell lines . This suggests a promising avenue for further development as an anticancer agent.

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